molecular formula C10H13ClF3N3 B1443606 4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride CAS No. 1361114-66-0

4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

Cat. No. B1443606
M. Wt: 267.68 g/mol
InChI Key: POBDSXZCNOTEKG-UHFFFAOYSA-N
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Description

The compound “4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3. The naming of the compound suggests it has a pyrrolidin-2-yl group and a methyl group attached to the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, with the various groups (methyl, pyrrolidin-2-yl, and trifluoromethyl) attached at the 2, 4, and 6 positions of the ring . The exact structure would need to be confirmed by techniques such as NMR spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl and pyrrolidin-2-yl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Application in Plant Growth

  • A study by Pivazyan et al. (2019) explored the synthesis of derivatives of a similar pyrimidine compound for biological applications. They found that these compounds exhibited significant plant growth stimulating effects (Pivazyan et al., 2019).

Antimalarial Activity

  • Chavchich et al. (2016) investigated trifluoromethyl-substituted pyrimidine analogues for malaria treatment and prevention. They identified JPC-3210 as a lead compound due to its superior in vitro antimalarial activity against drug-resistant Plasmodium falciparum strains (Chavchich et al., 2016).

Use in Nonlinear Optics and Pharmacology

  • Hussain et al. (2020) studied thiopyrimidine derivatives, noting their importance in nonlinear optics (NLO) and pharmacology due to their structural properties (Hussain et al., 2020).

Synthesis of Trifluoromethylated Analogues

  • Sukach et al. (2015) conducted a study on the synthesis of trifluoromethylated analogues of dihydroorotic acid using 4-(trifluoromethyl)pyrimidin-2(1H)-ones, showing potential for the development of novel compounds (Sukach et al., 2015).

Development of Novel Antifolates

  • Liu et al. (2015) synthesized a series of pyrrolo[2,3-d]pyrimidines as nonclassical antifolates, targeting thymidylate and purine nucleotide biosynthesis for antitumor activity (Liu et al., 2015).

Future Directions

The study of novel pyrimidine derivatives is an active area of research in medicinal chemistry, due to the wide range of biological activities exhibited by these compounds . Future research could involve investigating the biological activity of this compound, or using it as a starting point for the synthesis of new compounds.

properties

IUPAC Name

4-methyl-2-pyrrolidin-2-yl-6-(trifluoromethyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3.ClH/c1-6-5-8(10(11,12)13)16-9(15-6)7-3-2-4-14-7;/h5,7,14H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBDSXZCNOTEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCN2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Reactant of Route 2
4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Reactant of Route 3
4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Reactant of Route 4
4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Reactant of Route 5
4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Reactant of Route 6
4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

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